molecular formula C13H25N3O B1464322 2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1306911-10-3

2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1464322
CAS No.: 1306911-10-3
M. Wt: 239.36 g/mol
InChI Key: FVCIXCCSFLDRRQ-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, featuring two piperidine rings connected by an ethanone moiety, allows it to interact with biological systems in specific ways, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the piperidine rings: The piperidine rings can be synthesized through a series of cyclization reactions starting from appropriate precursors such as 1,5-diaminopentane.

    Introduction of the ethanone moiety: The ethanone group can be introduced via a condensation reaction between a piperidine derivative and an appropriate ketone precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and solvents. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ethanone moiety, converting it to an alcohol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products:

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological receptors and enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The piperidine rings and the ethanone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • 2-(3-Aminopiperidin-1-yl)-1-(4-ethylpiperidin-1-yl)ethan-1-one
  • 2-(3-Aminopiperidin-1-yl)-1-(4-phenylpiperidin-1-yl)ethan-1-one
  • 2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one

Comparison: Compared to its analogs, 2-(3-Aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to the specific positioning of the amino group and the methyl group on the piperidine rings. These structural features influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of the methyl group may enhance its lipophilicity, affecting its ability to cross biological membranes.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11-4-7-16(8-5-11)13(17)10-15-6-2-3-12(14)9-15/h11-12H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCIXCCSFLDRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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